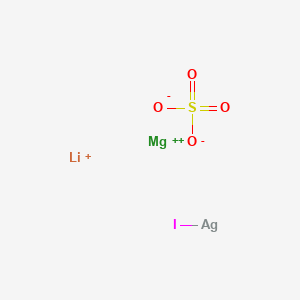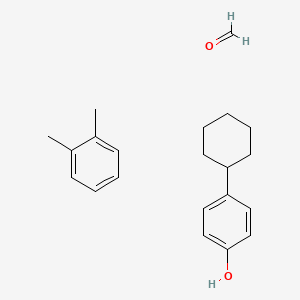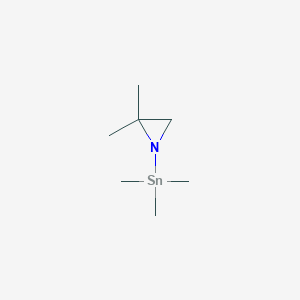
Lithium;magnesium;iodosilver;sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium;magnesium;iodosilver;sulfate is a complex compound that combines the properties of lithium, magnesium, silver, iodine, and sulfate ions. This compound is of interest due to its unique chemical and physical properties, which make it useful in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lithium;magnesium;iodosilver;sulfate typically involves the reaction of lithium sulfate, magnesium sulfate, silver nitrate, and potassium iodide in an aqueous solution. The reaction conditions include controlled temperature and pH to ensure the proper formation of the compound. The general reaction can be represented as: [ \text{Li}_2\text{SO}_4 + \text{MgSO}_4 + 2\text{AgNO}_3 + 2\text{KI} \rightarrow \text{LiMgAgI}_2\text{SO}_4 + 2\text{KNO}_3 ]
Industrial Production Methods
Industrial production of this compound involves large-scale reactions in reactors with precise control over temperature, pressure, and reactant concentrations. The process may include steps such as filtration, crystallization, and drying to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium;magnesium;iodosilver;sulfate undergoes various types of chemical reactions, including:
Oxidation-Reduction Reactions: The silver ion can undergo reduction, while the iodine ion can be oxidized.
Substitution Reactions: The compound can participate in substitution reactions where one ion is replaced by another.
Precipitation Reactions: The compound can form precipitates when reacted with certain reagents.
Common Reagents and Conditions
Common reagents used in reactions with this compound include acids, bases, and other ionic compounds. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the reaction pathway and products.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, reacting with hydrochloric acid may produce lithium chloride, magnesium chloride, silver chloride, and iodine.
Wissenschaftliche Forschungsanwendungen
Lithium;magnesium;iodosilver;sulfate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and as a catalyst in certain processes.
Biology: Investigated for its potential antimicrobial properties due to the presence of silver ions.
Medicine: Explored for use in drug delivery systems and as a component in certain medical devices.
Industry: Utilized in the production of specialized materials and as an additive in certain industrial processes.
Wirkmechanismus
The mechanism of action of lithium;magnesium;iodosilver;sulfate involves the interaction of its constituent ions with molecular targets. For example, the silver ion can interact with bacterial cell membranes, leading to antimicrobial effects. The lithium ion can affect various signaling pathways in biological systems, while the magnesium ion plays a role in stabilizing structures and facilitating enzymatic reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Compounds similar to lithium;magnesium;iodosilver;sulfate include:
- Lithium sulfate
- Magnesium sulfate
- Silver iodide
- Potassium sulfate
Uniqueness
This compound is unique due to its combination of multiple ions, each contributing distinct properties. This combination allows for a wide range of applications that are not possible with the individual components alone. For example, the antimicrobial properties of silver, combined with the stabilizing effects of magnesium and the signaling roles of lithium, make this compound particularly versatile.
Eigenschaften
CAS-Nummer |
58694-09-0 |
|---|---|
Molekularformel |
AgILiMgO4S+ |
Molekulargewicht |
362.1 g/mol |
IUPAC-Name |
lithium;magnesium;iodosilver;sulfate |
InChI |
InChI=1S/Ag.HI.Li.Mg.H2O4S/c;;;;1-5(2,3)4/h;1H;;;(H2,1,2,3,4)/q+1;;+1;+2;/p-3 |
InChI-Schlüssel |
BUFSSONJXSHJIM-UHFFFAOYSA-K |
Kanonische SMILES |
[Li+].[O-]S(=O)(=O)[O-].[Mg+2].[Ag]I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-3-[3-methyl-5-(4-methylphenoxy)pent-3-EN-1-YL]-2-pentyloxirane](/img/structure/B14611000.png)

![5-[(3,4-Dimethoxyphenyl)methyl]hexahydropyrimidine-2,4,6-trione](/img/structure/B14611012.png)

![2-{[(1-Ethyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}pyrimidine](/img/structure/B14611031.png)





![N,N-Dimethylbicyclo[2.1.1]hexane-5-carboxamide](/img/structure/B14611048.png)



